4-メチルビフェニル

概要

説明

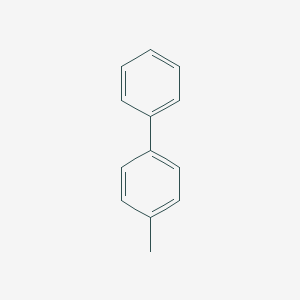

4-メチルビフェニルは、4-フェニルトルエンとしても知られており、化学式C13H12の有機化合物です。これは、一方のフェニル環のパラ位にメチル基が置換されたビフェニルの誘導体です。この化合物は、化学工業、医薬品、材料科学など、さまざまな分野における用途で知られています。

2. 製法

合成経路と反応条件: 4-メチルビフェニルは、いくつかの方法で合成できます。一般的なアプローチの1つは、遷移金属とポリエーテルを含む触媒の存在下で、ハロベンゼンとp-トリルマグネシウムハライドを反応させることです 。別の方法は、塩基と触媒の存在下で、クロロベンゾニトリルとメチルベンゼンボロン酸を反応させることです .

工業生産方法: 工業的な環境では、4-メチルビフェニルはしばしばグリニャール試薬を使用して製造されます。例えば、p-トリルマグネシウムブロミドは、制御された条件下でブロモベンゼンと反応させて、4-メチルビフェニルを得ることができます 。この反応には、通常、テトラヒドロフラン(THF)などの溶媒が必要であり、不要な副反応を防ぐために不活性雰囲気下で行われます。

科学的研究の応用

4-Methylbiphenyl has a wide range of applications in scientific research:

Biology: It serves as a model compound in studies of aromatic hydrocarbon metabolism.

生化学分析

Biochemical Properties

4-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the methylation process. It interacts with enzymes such as H-ZSM-5 zeolite, which facilitates the methylation of 4-Methylbiphenyl to produce 4,4’-dimethylbiphenyl . This reaction is crucial for the synthesis of advanced polymers. The interaction between 4-Methylbiphenyl and H-ZSM-5 zeolite involves a stepwise mechanism with lower activation energy, making it kinetically favorable .

Cellular Effects

4-Methylbiphenyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been detected in cocoa and cocoa products, indicating its role in metabolic processes . The compound’s presence in cells can affect the expression of specific genes and alter metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of 4-Methylbiphenyl involves its methylation to form 4,4’-dimethylbiphenyl. This process occurs within the pores of H-ZSM-5 zeolite, where the compound undergoes a shape-selective reaction . The methylation is facilitated by the interaction of 4-Methylbiphenyl with methanol, leading to the formation of 4,4’-dimethylbiphenyl, an important precursor for advanced polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylbiphenyl can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pressure . Long-term studies have shown that 4-Methylbiphenyl can undergo phase transitions and changes in its thermodynamic properties, affecting its overall stability and function .

Dosage Effects in Animal Models

The effects of 4-Methylbiphenyl vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . For instance, in inflammation models, 4-Methylbiphenyl derivatives have been evaluated for their anti-inflammatory and analgesic activities, with dose-dependent effects observed in rat models .

Metabolic Pathways

4-Methylbiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s presence in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Methylbiphenyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Methylbiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within the cell, affecting its role in various biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylbiphenyl can be synthesized through several methods. One common approach involves the reaction of a halobenzene with p-tolylmagnesium halide in the presence of a catalyst comprising a transition metal and a polyether . Another method involves the reaction of chlorobenzonitrile with methylbenzeneboronic acid in the presence of a base and a catalyst .

Industrial Production Methods: In industrial settings, 4-Methylbiphenyl is often produced using Grignard reagents. For example, p-tolylmagnesium bromide can be reacted with bromobenzene under controlled conditions to yield 4-Methylbiphenyl . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.

化学反応の分析

反応の種類: 4-メチルビフェニルは、次のようなさまざまな化学反応を起こします。

酸化: それは、対応するカルボン酸を形成するために酸化できます。

還元: それは、対応する炭化水素を形成するために還元できます。

置換: それは、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や、触媒の存在下での水素ガス(H2)などの還元剤を使用できます。

置換: ニトロ化には硝酸(HNO3)、スルホン化には硫酸(H2SO4)、ハロゲン化にはハロゲン(Cl2、Br2)などの試薬が一般的に使用されます。

主要な生成物:

酸化: 4-メチル安息香酸。

還元: トルエンとビフェニル。

置換: 4-ニトロビフェニル、4-スルホビフェニル、および4-ハロビフェニル。

4. 科学研究における用途

4-メチルビフェニルは、科学研究で幅広い用途があります。

化学: それは、染料、香料、ポリマーなどのさまざまな有機化合物の合成における中間体として使用されます.

生物学: それは、芳香族炭化水素代謝の研究におけるモデル化合物として役立ちます。

医学: それは、創薬における潜在的な用途や、医薬品化合物のための構成単位として探索されています.

産業: それは、有機エレクトロルミネッセンスダイオード(OLED)の製造や、食品産業における香味剤として使用されています.

作用機序

4-メチルビフェニルの作用機序は、主に、求電子置換反応を通してさまざまな分子標的との相互作用を伴います。フェニル環上のメチル基は、芳香族系を活性化し、求電子攻撃を受けやすくなります。この性質は、より複雑な芳香族化合物の合成を含む、さまざまな化学変換で利用されています .

類似の化合物:

ビフェニル: メチル基がないため、求電子置換反応で反応性が低くなります。

4,4'-ジメチルビフェニル: メチル基が追加されているため、反応性がさらに高まり、物理的性質が変わります.

4-クロロビフェニル: 塩素原子で置換されており、反応性と用途が変わります。

独自性: 4-メチルビフェニルは、パラ位にメチル基が存在することによって独特であり、その化学的挙動と反応性を大きく左右します。これは、有機合成とさまざまな産業用途における貴重な中間体となります。

類似化合物との比較

Biphenyl: Lacks the methyl group, making it less reactive in electrophilic aromatic substitution reactions.

4,4’-Dimethylbiphenyl: Contains an additional methyl group, which further enhances its reactivity and alters its physical properties.

4-Chlorobiphenyl: Substituted with a chlorine atom, which changes its reactivity and applications.

Uniqueness: 4-Methylbiphenyl is unique due to the presence of the methyl group at the para position, which significantly influences its chemical behavior and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

生物活性

4-Methylbiphenyl (4-MBP) is an aromatic hydrocarbon that has garnered attention for its biological properties and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of 4-MBP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Methylbiphenyl is a derivative of biphenyl, characterized by the presence of a methyl group at the para position. Its chemical formula is , and it exhibits unique physical properties due to its aromatic structure.

Biological Activity Overview

The biological activity of 4-MBP has been studied in various contexts, particularly regarding its potential therapeutic effects and interactions with biological systems.

Antimicrobial Activity

Research indicates that 4-MBP exhibits antimicrobial properties. A study synthesized novel biphenyl tetrazoles, including derivatives of 4-MBP, which demonstrated significant antimicrobial activity against various bacterial strains. The findings suggested that the introduction of the methyl group enhances the compound's efficacy against pathogens .

Fluorescence Properties

4-MBP has distinct fluorescence characteristics that have been utilized in studies to understand molecular interactions. It shows three distinct fluorescence peaks at wavelengths of 321 nm, 352 nm, and 372 nm. These peaks are indicative of different molecular species formed under varying conditions, such as temperature and molecular arrangement . The excimer formation at 372 nm suggests potential applications in photonic devices and sensors.

The mechanisms underlying the biological activity of 4-MBP are multifaceted:

- Inhibition of Enzymatic Activity : Some studies have explored the role of biphenyl derivatives, including 4-MBP, in inhibiting enzymes related to cartilage degradation, specifically aggrecanase-1. This inhibition could have implications for treating osteoarthritis by preventing cartilage breakdown .

- Fluorescence-Based Detection : The fluorescence properties allow for the use of 4-MBP in detecting molecular interactions and dynamics within biological systems. Its ability to form excimers can be exploited for sensing applications in biochemical assays .

Case Studies and Research Findings

- Aggrecanase Inhibition : A study highlighted the potential of certain biphenyl derivatives as potent inhibitors of aggrecanase-1. The structural modifications, including methylation at the para position, were found to enhance inhibitory activity significantly .

- Antimicrobial Efficacy : In another investigation involving biphenyl tetrazoles derived from 4-MBP, researchers reported promising results against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design efforts .

- Fluorescence Studies : The exploration of 4-MBP's fluorescence behavior under different conditions revealed insights into its molecular interactions with other compounds like naphthalene. This research contributes to understanding how structural variations affect photophysical properties .

Data Summary Table

| Property | Observation |

|---|---|

| Chemical Formula | |

| Fluorescence Peaks | 321 nm, 352 nm, 372 nm |

| Antimicrobial Activity | Effective against various bacterial strains |

| Aggrecanase-1 Inhibition | Potent inhibition observed in specific derivatives |

特性

IUPAC Name |

1-methyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCFHIKESPLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047177 | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid, White solid | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00642 [mmHg] | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

644-08-6 | |

| Record name | 4-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13J700766D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylbiphenyl?

A1: 4-Methylbiphenyl has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.

Q2: What spectroscopic data is available for 4-Methylbiphenyl?

A2: Various spectroscopic techniques have been used to characterize 4-Methylbiphenyl. These include Nuclear Magnetic Resonance (NMR) [, ] for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification [].

Q3: What is the significance of 4-Methylbiphenyl in catalytic reactions?

A3: 4-Methylbiphenyl is often used as a starting material or intermediate in various catalytic reactions, particularly in the synthesis of 4,4'-Dimethylbiphenyl [, , ]. This compound is highly valuable as a monomer in the production of thermotropic liquid crystals and engineering plastics.

Q4: What catalysts are commonly used for the methylation of 4-Methylbiphenyl?

A4: Zeolites, especially HZSM-5, are frequently employed as catalysts for the methylation of 4-Methylbiphenyl [, , ]. Modification of these zeolites with metal oxides like MgO has been shown to significantly enhance the selectivity towards 4,4'-Dimethylbiphenyl [, ].

Q5: What factors influence the selectivity of 4,4'-Dimethylbiphenyl production?

A5: Several factors can influence the selectivity of 4,4'-Dimethylbiphenyl production during the methylation of 4-Methylbiphenyl. These include the type of zeolite catalyst [], the SiO2/Al2O3 ratio in the zeolite framework [], and the modification of the catalyst with metal oxides like MgO [, ].

Q6: What is the role of supercritical methanol in the methylation reaction?

A6: Supercritical methanol has been investigated as a reaction medium for the methylation of 4-Methylbiphenyl [, , ]. It has been found to enhance the selectivity towards 4,4'-Dimethylbiphenyl compared to gaseous methanol, likely due to its unique solvation properties [, ].

Q7: What challenges are associated with the catalytic methylation of 4-Methylbiphenyl?

A7: One of the main challenges in this reaction is the deactivation of the catalyst due to coke deposition [, ]. This necessitates regeneration of the catalyst to maintain its activity. Researchers are exploring strategies to mitigate catalyst deactivation and improve its lifespan.

Q8: How is computational chemistry applied to the study of 4-Methylbiphenyl reactions?

A8: Computational methods, such as density functional theory (DFT) and ONIOM (our own N-layered integrated molecular orbital and molecular mechanics) methods, are used to elucidate the reaction mechanism of 4-Methylbiphenyl methylation []. These studies can provide insights into the transition states, intermediates, and energy barriers involved in the reaction pathway.

Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for 4-Methylbiphenyl derivatives?

A9: Yes, 2D-QSAR models have been developed for 4'-Methylbiphenyl-2-oxadiazole derivatives, investigating their anti-inflammatory activity []. These models correlate the physicochemical properties and structural features of the molecules with their biological activity, aiding in the design of more potent derivatives.

Q10: Has the adsorption behavior of 4-Methylbiphenyl been investigated?

A10: Yes, the adsorption of 4-Methylbiphenyl on a β-cyclodextrin epichlorohydrin network polymer has been studied []. Understanding the adsorption characteristics of 4-Methylbiphenyl on different materials is relevant to its separation, purification, and potential applications in environmental remediation.

Q11: What is known about the stability of 4-Methylbiphenyl under different conditions?

A11: Studies have shown that 4-Methylbiphenyl does not undergo rearrangement even after prolonged exposure to trifluoroacetic acid at elevated temperatures []. This suggests a good degree of stability under these conditions.

Q12: Is 4-Methylbiphenyl considered a pollutant?

A12: 4-Methylbiphenyl and other alkylated biphenyls can be found as components of crude oil [, ]. Their presence in the environment, particularly in marine ecosystems, raises concerns due to their potential toxicity and persistence [].

Q13: Are there any known microorganisms capable of degrading 4-Methylbiphenyl?

A13: Yes, certain marine bacteria, including Alcaligenes sp. and Acinetobacter sp., have been identified as capable of degrading 4-Methylbiphenyl []. Understanding the biodegradation pathways of these microorganisms is crucial for developing bioremediation strategies for oil-contaminated environments.

Q14: Do volatile hydrocarbons influence the biodegradation of 4-Methylbiphenyl?

A14: Research has shown that the presence of volatile hydrocarbons can inhibit the methanogenic biodegradation of crude oil, which contains 4-Methylbiphenyl []. This highlights the complex interplay of different hydrocarbons during biodegradation and the potential challenges in remediating environments contaminated with complex mixtures.

Q15: Are there any applications of 4-Methylbiphenyl in organic synthesis?

A15: Yes, 4-Methylbiphenyl can be used as a building block for the synthesis of more complex molecules. One example is its conversion to dibenzothiophene via sulfur bridging reactions, which are important in the preparation of various heterocyclic compounds [].

Q16: Has 4-Methylbiphenyl been studied in the context of liquid crystals?

A16: Yes, 4-Methylbiphenyl is a structural component of some liquid crystalline materials. For instance, energy transfer and migration processes have been investigated in liquid crystalline systems containing 4-Pentyl-4'-Methylbiphenyl [].

Q17: What is the role of 4-Methylbiphenyl in the synthesis of pharmaceuticals?

A17: Derivatives of 4-Methylbiphenyl, specifically 2-cyano-4'-methylbiphenyl (sartanbiphenyl), serve as crucial intermediates in the production of angiotensin II receptor antagonists, a class of antihypertensive drugs [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。